![molecular formula C22H23N3O2S B12600420 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea CAS No. 606095-05-0](/img/structure/B12600420.png)
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclopropyl group and the urea linkage. Common reagents used in these reactions include cyclopropylamine, methylsulfanylphenyl isocyanate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and urea-containing molecules. Examples might include:
- 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea
- 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylphenyl)urea
Uniqueness
What sets 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea apart is its unique combination of functional groups. The presence of the cyclopropyl group, the quinoline moiety, and the urea linkage gives it distinct chemical and biological properties that may not be found in other similar compounds.
Propiedades
Número CAS |
606095-05-0 |
|---|---|
Fórmula molecular |
C22H23N3O2S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C22H23N3O2S/c1-14-3-10-20-15(11-14)12-16(21(26)24-20)13-25(18-6-7-18)22(27)23-17-4-8-19(28-2)9-5-17/h3-5,8-12,18H,6-7,13H2,1-2H3,(H,23,27)(H,24,26) |
Clave InChI |
HCQNTKWTXDUBKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)NC4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
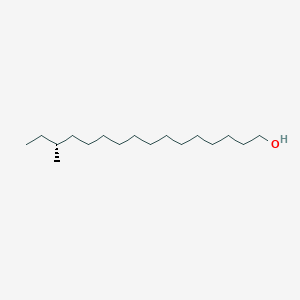
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
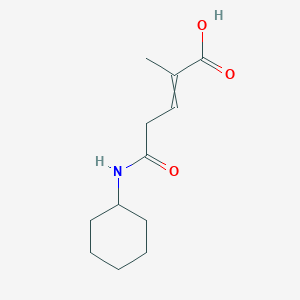
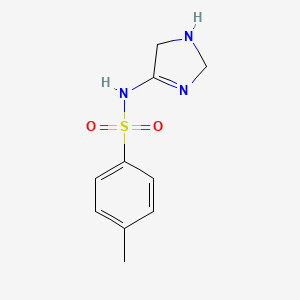
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
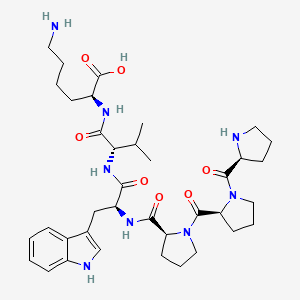
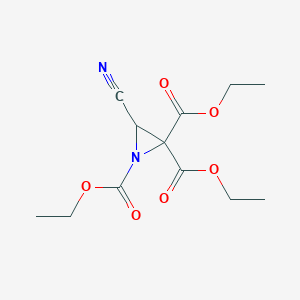
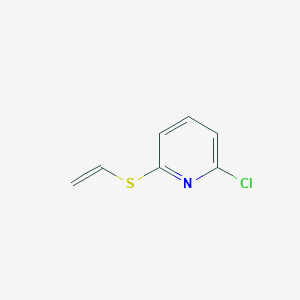


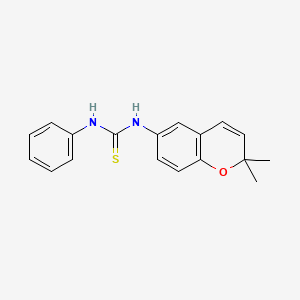
![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)
